2-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-phenylacetic acid, also known as Difluoromethylornithine (DFMO), is an inhibitor of ornithine decarboxylase (ODC), an enzyme involved in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and differentiation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and neurodegeneration. DFMO has been extensively studied for its potential therapeutic applications in these diseases.
Mécanisme D'action
DFMO inhibits ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and differentiation, and their dysregulation has been linked to various diseases. By reducing polyamine levels, DFMO inhibits cell proliferation and induces apoptosis in cancer cells. DFMO has also been shown to have anti-inflammatory and neuroprotective effects, which may be mediated by its effects on polyamine levels.
Biochemical and Physiological Effects
DFMO has been shown to reduce polyamine levels in various tissues, including the brain, liver, and prostate. DFMO has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, DFMO has anti-inflammatory and neuroprotective effects, which may be mediated by its effects on polyamine levels. DFMO has been well-tolerated in clinical trials, with mild side effects such as gastrointestinal disturbances and reversible hearing loss.
Avantages Et Limitations Des Expériences En Laboratoire
DFMO has several advantages for lab experiments. It is a well-characterized inhibitor of ODC, and its effects on polyamine levels can be easily measured. DFMO has been used in various cell lines and animal models, and its effects on tumor growth and inflammation have been well-documented. However, DFMO has some limitations for lab experiments. Its effects on polyamine levels can be complex and tissue-specific, and its long-term effects on cell proliferation and differentiation are not well-understood. In addition, DFMO may have off-target effects that need to be carefully controlled for in experiments.
Orientations Futures
DFMO has shown promise as a therapeutic agent for various diseases, and there are several future directions for research. In cancer, DFMO may be used in combination with other chemotherapeutic agents to enhance its effects on tumor growth. DFMO may also be used as a chemopreventive agent in high-risk populations. In inflammation, DFMO may be used to target specific pathways involved in disease progression. In neurodegeneration, DFMO may be used to prevent the dysregulation of polyamines that contribute to disease progression. Further research is needed to fully understand the effects of DFMO on polyamine metabolism and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
DFMO can be synthesized by reacting 2-phenylglycine with 4,4-difluorocyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with phosgene to form the final product. The synthesis method has been optimized to improve the yield and purity of DFMO.
Applications De Recherche Scientifique
DFMO has been studied for its potential therapeutic applications in various diseases. In cancer, DFMO has been shown to inhibit tumor growth by reducing polyamine levels, which are essential for cell proliferation. DFMO has been used in clinical trials for the treatment of neuroblastoma, colorectal cancer, and prostate cancer. Inflammation has also been linked to polyamine dysregulation, and DFMO has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma. DFMO has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[(4,4-difluorocyclohexanecarbonyl)amino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO3/c16-15(17)8-6-11(7-9-15)13(19)18-12(14(20)21)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIZIBNKLZKKIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC(C2=CC=CC=C2)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.